2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1114878-48-6
VCID: VC7401570
InChI: InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Molecular Formula: C29H27N3O4S
Molecular Weight: 513.61

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

CAS No.: 1114878-48-6

Cat. No.: VC7401570

Molecular Formula: C29H27N3O4S

Molecular Weight: 513.61

* For research use only. Not for human or veterinary use.

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one - 1114878-48-6

Specification

CAS No. 1114878-48-6
Molecular Formula C29H27N3O4S
Molecular Weight 513.61
IUPAC Name 2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3
Standard InChI Key CIOWWGLBNGHUHQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound belongs to the quinazolin-4-one family, characterized by a fused bicyclic system with a sulfur-containing side chain and aromatic substitutions. Its molecular formula is C₂₉H₂₇N₃O₄S, with a molar mass of 513.61 g/mol. The IUPAC name delineates its substituents: a 4-ethoxyphenyl-oxazole group linked via a sulfanyl bridge to a 3-[(2-methoxyphenyl)methyl]-quinazolin-4-one core.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₉H₂₇N₃O₄S
Molecular Weight513.61 g/mol
SMILESCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
SolubilityNot experimentally determined
PubChem CID46297605

The presence of methoxy and ethoxy groups enhances lipophilicity, potentially improving membrane permeability, while the sulfanyl bridge may contribute to redox-modulating properties.

Biological Activity and Mechanistic Insights

Antimicrobial and Anticonvulsant Effects

The oxazole moiety, known for antimicrobial properties, may synergize with the quinazolinone core to disrupt bacterial cell wall synthesis. Additionally, quinazolinones modulate GABA receptors, implicating potential anticonvulsant applications.

Research Gaps and Future Directions

Mechanistic Validation

In vitro profiling against cancer cell lines (e.g., MCF-7, A549) and in vivo efficacy studies are critical to validate hypothesized EGFR inhibition. Proteomic analyses could elucidate off-target effects.

ADMET Profiling

Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity is needed. Preliminary data on related compounds indicate moderate hepatic clearance but potential nephrotoxicity at high doses .

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